N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a 4-methoxyphenyl carboxamide moiety at position 2 (Figure 1). Its synthesis typically involves condensation reactions of substituted thiadiazol-2-amines with phenacyl bromides or multi-component reactions under catalyst-free conditions .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-18(19(25)21-14-6-8-16(28-2)9-7-14)29-20-22-17(11-23(12)20)13-4-3-5-15(10-13)24(26)27/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFQAUZWGZVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a methoxyphenyl group and a nitrophenyl group attached to an imidazo-thiazole core. This specific substitution pattern is believed to enhance its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 852135-67-2 |
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the compound against pancreatic ductal adenocarcinoma (PDAC) cell lines, revealing IC50 values ranging from submicromolar to micromolar levels. The results indicated that the compound inhibited key regulators of epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin, and showed a marked reduction in cell migration and spheroid shrinkage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of EMT markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. Specifically, it has been tested against Mycobacterium tuberculosis (Mtb), demonstrating selective inhibition without significant toxicity to human lung fibroblast cells.
Antitubercular Activity Data
A recent evaluation reported IC50 values for the compound against Mtb:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | No activity against non-tuberculous mycobacteria |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of Tyrosine Kinases: High-throughput screening revealed that the compound inhibits the phosphorylation of multiple tyrosine kinases, particularly PTK2/FAK.
- Impact on Cell Cycle: The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of the target compound lies in the combination of 3-nitrophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) substituents. Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Key Observations :
- The 3-nitrophenyl group at position 6 is conserved in some analogs (e.g., ), contributing to π-π stacking interactions in biological targets.
- The 4-methoxyphenyl carboxamide in the target compound contrasts with pyridinylmethyl () or spirocyclic () groups, affecting solubility and hydrogen-bonding capacity.
- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s methoxy group likely improves solubility in polar organic solvents compared to purely aromatic analogs.
- Derivatives with spirocyclic or pyridinyl substituents () may exhibit better bioavailability due to balanced logP values.
Challenges :
- Nitro Group Stability : Requires careful control of reaction conditions to avoid undesired reduction.
- Regioselectivity : Achieving selective substitution at positions 2 and 6 demands optimized stoichiometry and catalysts.
Q & A
Q. What synthetic methodologies are reported for imidazo[2,1-b][1,3]thiazole derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of imidazo[2,1-b][1,3]thiazoles often involves condensation reactions. For example, 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole was synthesized via condensation of a thiadiazol-2-ylamine with a phenacyl bromide derivative under reflux conditions . Adapting this, the target compound could be synthesized by:
Bromination of precursor intermediates (e.g., using N-bromosuccinimide (NBS) for free-radical bromination) .
Coupling reactions with substituted phenyl groups (e.g., 3-nitrophenyl) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Characterization typically involves IR (C=O, C=N, C-S-C stretches), NMR (distinct aromatic proton environments), and mass spectrometry (molecular ion peaks and fragmentation patterns) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Look for key absorption bands:
- ~1650–1700 cm⁻¹ (amide C=O stretch).
- ~1520–1560 cm⁻¹ (nitro group asymmetric stretching).
- ~1250 cm⁻¹ (C-O-C stretch from methoxyphenyl) .
- 1H/13C NMR :
- Aromatic protons (δ 6.5–8.5 ppm) split into distinct patterns due to substituents (methoxy, nitro).
- Methyl groups (δ ~2.5 ppm for thiazole-CH3) and methoxy (δ ~3.8 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation pathways for purity assessment .
Advanced Research Questions
Q. What strategies optimize the reaction yield for imidazo[2,1-b][1,3]thiazole synthesis under conflicting literature conditions?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps.
- Catalyst selection : Pd(PPh3)4 for Suzuki couplings vs. CuI for Ullmann-type reactions.
- Temperature control : Reflux (~80–100°C) for imidazo-thiazole cyclization vs. microwave-assisted synthesis for faster kinetics .
Example : Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate was synthesized via NBS bromination in CCl4 at 80°C, yielding 67% .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., Glypican-3 (GPC-3) for anticancer activity). Use AutoDock Vina or Schrödinger Suite to calculate binding energies (ΔG) and identify key interactions (H-bonding with nitro groups, hydrophobic contacts with methyl substituents) .
- ADMET Prediction : Use SwissADME or ProTox-II to assess lipophilicity (LogP ~3.5–4.0), metabolic stability (CYP450 interactions), and toxicity (hepatotoxicity risk from nitro groups) .
Q. What mechanistic insights explain the cytotoxicity of imidazo[2,1-b][1,3]thiazoles in cancer cell lines?
- Methodological Answer :
- In vitro assays : Test against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using MTT or SRB assays. Compare GI50 values (e.g., compound 3c showed log10GI50 < -8.00 for PC-3 ).
- Mechanistic studies :
- ROS generation : Nitro groups may induce oxidative stress.
- Apoptosis markers : Measure caspase-3/7 activation via fluorescence assays.
- Cell cycle analysis : Flow cytometry to identify G1/S arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
